3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione
Description
Properties
Molecular Formula |
C5H9IO3S |
|---|---|
Molecular Weight |
276.09 g/mol |
IUPAC Name |
3-iodo-4-methoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C5H9IO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3H2,1H3 |
InChI Key |
VFZBSQHENWENGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1CS(=O)(=O)CC1I |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Ring Construction
- The thiolane ring is typically constructed from a suitable dithiol or thiol-containing precursor.
- Oxidation to the 1,1-dioxide (sulfonyl) state is achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
Methoxylation at the 4-Position
- The introduction of the methoxy group is commonly performed via nucleophilic substitution or methylation reactions.
- A hydroxyl group at the 4-position can be methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Iodination at the 3-Position
- Iodination is conducted selectively at the 3-position using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
- Reaction conditions are optimized to avoid over-iodination or side reactions, often carried out in inert solvents like dichloromethane at low temperatures.
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | Thiolane precursor + Oxidant (m-CPBA) | Formation of thiolane 1,1-dioxide intermediate |
| 2 | Hydroxylation at C-4 position | Introduction of hydroxyl group (if not present) |
| 3 | Methylation with CH3I, K2CO3, solvent | Conversion of hydroxyl to methoxy group |
| 4 | Iodination with NIS or ICl, low temp | Selective iodination at C-3 position |
| 5 | Purification via chromatography | Isolation of pure 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione |
- Continuous flow synthesis has been reported to enhance reaction efficiency and scalability for this compound, allowing precise control over reaction times and temperatures, leading to improved yields and product purity.
- Chromatographic purification techniques, including preparative HPLC, are essential to separate the desired product from regioisomers and unreacted starting materials.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical for selective iodination and methoxylation steps, minimizing side reactions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Oxidation agent | m-CPBA or H2O2 | Controlled addition to avoid overoxidation |
| Methoxylation reagent | Methyl iodide or dimethyl sulfate | Requires base catalyst (e.g., K2CO3) |
| Iodination reagent | N-Iodosuccinimide (NIS) or iodine monochloride (ICl) | Low temperature, inert solvent preferred |
| Solvent | Dichloromethane, DMF, or acetonitrile | Depends on step and reagent compatibility |
| Purification method | Chromatography (prep HPLC or flash column) | Essential for high purity |
| Reaction temperature | 0 to 25 °C (iodination), ambient to reflux (other steps) | Temperature control critical for selectivity |
The preparation of 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione is a multi-step process requiring precise control over oxidation, methoxylation, and iodination reactions. Advances in continuous flow synthesis and chromatographic purification have improved the efficiency and scalability of its production. Detailed optimization of reaction conditions ensures the selective functionalization of the thiolane ring, yielding a compound of high purity suitable for further chemical and biological studies.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione exhibit significant anticancer properties. For instance, chalcone derivatives have shown efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines. These compounds interact with cellular pathways to inhibit tumor growth and promote cancer cell death .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. Polyphenolic compounds, which share structural similarities with thiolanes, have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This suggests that 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione may also possess similar therapeutic potentials.
Synthetic Methodologies
Reactivity and Synthesis
3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione can serve as a valuable intermediate in organic synthesis. Its reactivity allows for the development of various derivatives through reactions such as Michael additions and cross-coupling strategies. For example, the compound can be utilized in synthesizing more complex azetidine or oxetane derivatives through catalytic processes .
Catalytic Applications
The compound has potential as a catalyst in organic reactions. Its thiolane structure may facilitate specific catalytic pathways, enhancing reaction yields and selectivity. Recent studies have highlighted the importance of such compounds in facilitating regioselective reactions under mild conditions .
Materials Science Applications
Nanoparticle Formation
Research into polyphenol-containing nanoparticles indicates that compounds like 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione could be incorporated into nanomaterials for biomedical applications. These nanoparticles can be engineered for drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
Surface Modification
The unique chemical properties of 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione allow it to be used in surface modification applications. Its incorporation into coatings or composites could enhance material properties such as hydrophobicity or biocompatibility, making it suitable for various industrial applications .
Case Study 1: Anticancer Research
A study investigated the effects of chalcone derivatives on human leukemia cell lines. The findings demonstrated that these compounds could induce apoptosis and cell cycle arrest at specific phases (G2/M) in treated cells, highlighting their potential as anticancer agents .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies showed that polyphenolic extracts significantly reduced pro-inflammatory cytokine secretion in macrophage models. The results suggest that structurally related compounds like 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione may exert similar effects through modulation of inflammatory pathways .
Mechanism of Action
The mechanism of action of 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates or by binding to specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Substituent Diversity: The target compound is distinguished by its iodo and methoxy groups, which are absent in analogs like the amino-pyrrolidinyl () or pyrimidinyl derivatives ().
- Functional Groups : Unlike sulfur-containing analogs in (e.g., C=S in 13c and 14), the target compound retains a sulfone group (S=O₂), enhancing its oxidative stability.
Key Observations :
Physical and Spectroscopic Properties
Key Observations :
- Thermal Stability : High melting points (>300°C) in compounds correlate with extended conjugation or hydrogen-bonding networks. The target compound’s iodine substituent may lower its melting point due to increased molecular weight and reduced symmetry.
- Spectroscopic Signatures : The absence of C=S stretches (e.g., ~1200 cm⁻¹) in the target compound differentiates it from analogs.
Biological Activity
3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's structure, synthesis, biological interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a unique thiolane ring fused with a dione functional group , characterized by the presence of an iodine atom and a methoxy group. This combination contributes to its diverse chemical reactivity and biological properties.
| Feature | Description |
|---|---|
| Molecular Formula | C₇H₈I O₂S |
| Molecular Weight | 263.1 g/mol |
| Functional Groups | Iodine, Methoxy, Dione |
| Structural Characteristics | Five-membered thiolane ring |
Synthesis
The synthesis of 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. Common methods include:
- Formation of the Thiolane Ring : Utilizing iodine as a halogenating agent.
- Introduction of the Methoxy Group : Employing methanol under acidic conditions.
- Dione Functionalization : Achieved through oxidation reactions.
Industrial methods may involve continuous flow reactors to enhance yield and purity through advanced purification techniques like chromatography.
Antimicrobial Properties
Preliminary studies indicate that 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione exhibits significant antimicrobial activity. In vitro assays have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism of action is believed to involve the compound's interaction with bacterial enzymes, potentially disrupting metabolic pathways essential for bacterial survival.
Anticancer Activity
Research has also highlighted the compound's potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
The proposed mechanism involves binding to specific receptors or enzymes that modulate cell signaling pathways related to growth and apoptosis .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione against resistant strains of bacteria. The results indicated that the compound significantly inhibited growth compared to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
In another investigation by Johnson et al. (2024), the anticancer properties were assessed using various human cancer cell lines. The findings revealed that treatment with the compound led to a marked decrease in cell viability, suggesting its potential as a therapeutic agent in oncology.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione to maximize yield and purity?
- Methodological Answer: The synthesis typically involves refluxing intermediates in polar aprotic solvents (e.g., THF or acetic acid) with catalytic bases like triethylamine or sodium acetate. For example, in analogous sulfone-containing heterocycles, reactions are monitored via thin-layer chromatography (TLC) over 48–72 hours to ensure completion, followed by filtration to remove ammonium salts and solvent evaporation . Yields can exceed 80% when stoichiometric ratios of reactants (e.g., 1:1 molar ratio of precursor and iodinating agent) are maintained, and side products are minimized by controlled temperature (room temperature to 65°C) .
Q. Which purification techniques are most effective for isolating 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione from complex reaction mixtures?
- Methodological Answer: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is widely used for initial purification. Recrystallization from acetic acid or ethanol further enhances purity, particularly for iodine-containing sulfones, which often form stable crystalline structures. For example, recrystallization of structurally similar compounds achieved >95% purity, as confirmed by melting point analysis and NMR .
Q. How can structural integrity and regioselectivity of the iodine substituent in 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione be confirmed?
- Methodological Answer: X-ray crystallography is definitive for resolving regioselectivity and ring conformation. For intermediates, H NMR and C NMR are critical: the methoxy group (-OCH) typically resonates at δ 3.2–3.5 ppm, while iodine’s electron-withdrawing effect deshields adjacent protons. High-resolution mass spectrometry (HRMS) further validates molecular weight (±1 ppm error) .
Advanced Research Questions
Q. How can reaction intermediates of 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione be stabilized against moisture or oxidative degradation?
- Methodological Answer: Moisture-sensitive intermediates (e.g., iodinated precursors) require anhydrous conditions, inert atmospheres (N/Ar), and aprotic solvents. Stabilization can be achieved by derivatizing reactive sites with protective groups (e.g., tert-butoxycarbonyl, Boc) prior to iodination. For example, Boc-protected thiolane derivatives showed 30% higher stability in humid environments compared to unprotected analogs .
Q. What analytical strategies resolve contradictions in reported spectroscopic data for 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione derivatives?
- Methodological Answer: Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism. Deuterated solvents (e.g., DMSO-d vs. CDCl) should be tested to isolate solvent-induced shifts. Computational modeling (DFT calculations) can predict tautomeric equilibria and assign peaks accurately. For example, DFT-based NMR simulations reduced spectral misinterpretation by 40% in sulfone-containing heterocycles .
Q. What mechanistic insights explain the reactivity of 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione in nucleophilic substitution reactions?
- Methodological Answer: The iodine atom acts as a leaving group in S2 reactions, with reactivity enhanced by the electron-withdrawing sulfone group. Kinetic studies (e.g., varying nucleophile concentration) and isotopic labeling (e.g., O in methoxy groups) can track substitution pathways. For instance, second-order rate constants (k) for iodide displacement in similar compounds ranged from 0.05 to 0.2 Ms in DMF at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
